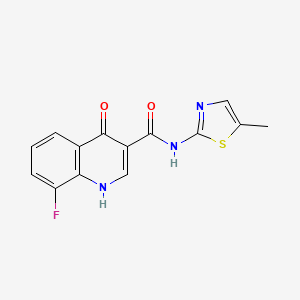
N''-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carbonohydrazonic diamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide typically involves the reaction of a suitable aldehyde with carbonohydrazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the aldehyde being 2,3,4,5-tetrahydroxypentanal. The reaction conditions often include mild heating and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonohydrazonic diamide moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide, such as carbonyl compounds, amines, ethers, and esters .
Applications De Recherche Scientifique
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide include:
- 2,3,4,5-tetrahydroxypentanal
- N’'-(2,3,4-trimethoxybenzylidene)carbonohydrazonic diamide
- 2,3,4,5-tetrahydropyridine 1-oxides
Uniqueness
What sets N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide apart from these similar compounds is its specific combination of hydroxyl groups and the carbonohydrazonic diamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H14N4O4 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-[(Z)-2,3,4,5-tetrahydroxypentylideneamino]guanidine |
InChI |
InChI=1S/C6H14N4O4/c7-6(8)10-9-1-3(12)5(14)4(13)2-11/h1,3-5,11-14H,2H2,(H4,7,8,10)/b9-1- |
Clé InChI |
VZOXDEQSHCNUSR-OQYWKCLKSA-N |
SMILES isomérique |
C(C(C(C(/C=N\N=C(N)N)O)O)O)O |
SMILES canonique |
C(C(C(C(C=NN=C(N)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine](/img/structure/B13369781.png)
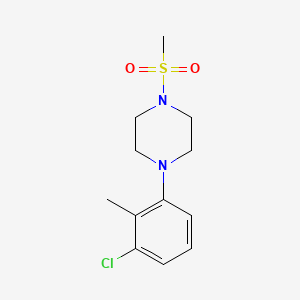
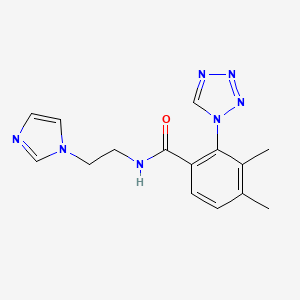
![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)
![Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13369831.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369833.png)
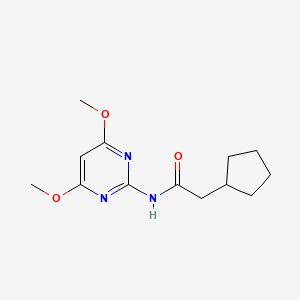
![Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B13369839.png)
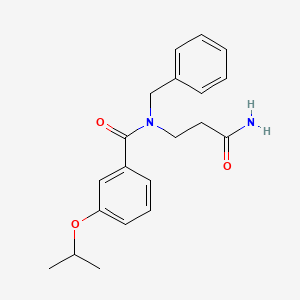
![isopropyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369848.png)
![2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)
